

# AX20017: A Highly Selective Inhibitor of Mycobacterium tuberculosis Protein Kinase G

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## Compound of Interest

Compound Name: AX20017

Cat. No.: B605710

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For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of **AX20017**'s performance against a panel of kinases, supported by experimental data and detailed protocols.

**AX20017** is a potent, small-molecule inhibitor of Mycobacterium tuberculosis protein kinase G (PknG), a key virulence factor for the bacterium.[1] Its high degree of selectivity makes it a promising candidate for anti-tubercular drug development, as off-target effects can lead to toxicity and other undesirable outcomes. This guide delves into the selectivity profile of **AX20017**, presenting the available data in a clear and comparative format.

## Selectivity Profiling of AX20017

**AX20017** has been profiled against a panel of both human and mycobacterial kinases to determine its specificity. The data reveals a remarkable selectivity for its intended target, PknG.

### Against Human Kinases

In a screen against 28 archetypal human kinases, **AX20017** showed no significant inhibition.[2] This is a critical finding, as cross-reactivity with human kinases is a major hurdle in the development of safe and effective kinase inhibitor drugs. The lack of activity against this diverse panel of human kinases underscores the unique nature of the **AX20017** binding pocket within PknG.

Kinase Family/Group	Representative Kinases Screened	Observed Inhibition by AX20017
AGC Group	PKA, PKB $\alpha$ , PKC $\alpha$ , SGK	Not Affected
CAMK Group	CAMK1, CAMK2	Not Affected
CMGC Group	CDK2/A, CK1, CK2, DYRK1A, GSK3 $\beta$	Not Affected
TK Group	EGFR, INSR, SRC	Not Affected
STE Group	STE20	Not Affected
Other	AURORA A, PLK1	Not Affected

This table is a qualitative representation based on available literature.

Quantitative inhibition values were not publicly available.

## Against Mycobacterial Kinases

**AX20017** was also tested against the 11 known mycobacterial serine/threonine protein kinases (STPKs). Within this panel, it demonstrated a high degree of selectivity for PknG.[\[1\]](#)

Mycobacterial Kinase	AX20017 Inhibition
PknA	Low to no inhibition
PknB	Low to no inhibition
PknD	Low to no inhibition
PknE	Low to no inhibition
PknF	Low to no inhibition
PknG	High Inhibition (IC50: 0.39 $\mu$ M)
PknH	Low to no inhibition
PknI	Low to no inhibition
PknJ	Low to no inhibition
PknK	Low to no inhibition
PknL	Low to no inhibition

This table is a qualitative representation based on available literature. Specific IC50 values for kinases other than PknG were not publicly available.

## Experimental Protocols

The selectivity of **AX20017** was determined using a radiometric protein kinase assay, specifically the <sup>33</sup>PanQinase™ Activity Assay. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a robust and direct measure of kinase activity.

## Radiometric Protein Kinase Assay (<sup>33</sup>PanQinase™) Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

#### Materials:

- Recombinant protein kinases
- Specific kinase substrates
- [ $\gamma$ - $^{33}\text{P}$ ]ATP
- Assay buffer (70 mM HEPES-NaOH pH 7.5, 3 mM  $\text{MgCl}_2$ , 3 mM  $\text{MnCl}_2$ , 3  $\mu\text{M}$  Na-orthovanadate, 1.2 mM DTT)
- Test compound (e.g., **AX20017**) dissolved in 10% DMSO
- 2% (v/v) Phosphoric Acid ( $\text{H}_3\text{PO}_4$ ) to stop the reaction
- 0.9% (w/v) Sodium Chloride ( $\text{NaCl}$ ) for washing
- ScintiPlate-96 microtiter plates

#### Procedure:

- In a ScintiPlate microtiter plate, add 20  $\mu\text{l}$  of assay buffer.
- Add 5  $\mu\text{l}$  of the test compound at various concentrations (or 10% DMSO for control).
- Add 10  $\mu\text{l}$  of the specific substrate dissolved in 50 mM HEPES pH 7.5.
- Add 10  $\mu\text{l}$  of the recombinant protein kinase.
- Initiate the kinase reaction by adding 5  $\mu\text{l}$  of [ $\gamma$ - $^{33}\text{P}$ ]ATP solution.
- Mix the components on a shaker and incubate for 60 minutes at 30°C.
- Stop the reaction by adding 50  $\mu\text{l}$  of 2%  $\text{H}_3\text{PO}_4$ .
- Wash the plates three times with 200  $\mu\text{l}$  of 0.9%  $\text{NaCl}$ .
- After the final wash, allow the plates to dry completely.

- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC<sub>50</sub> value.

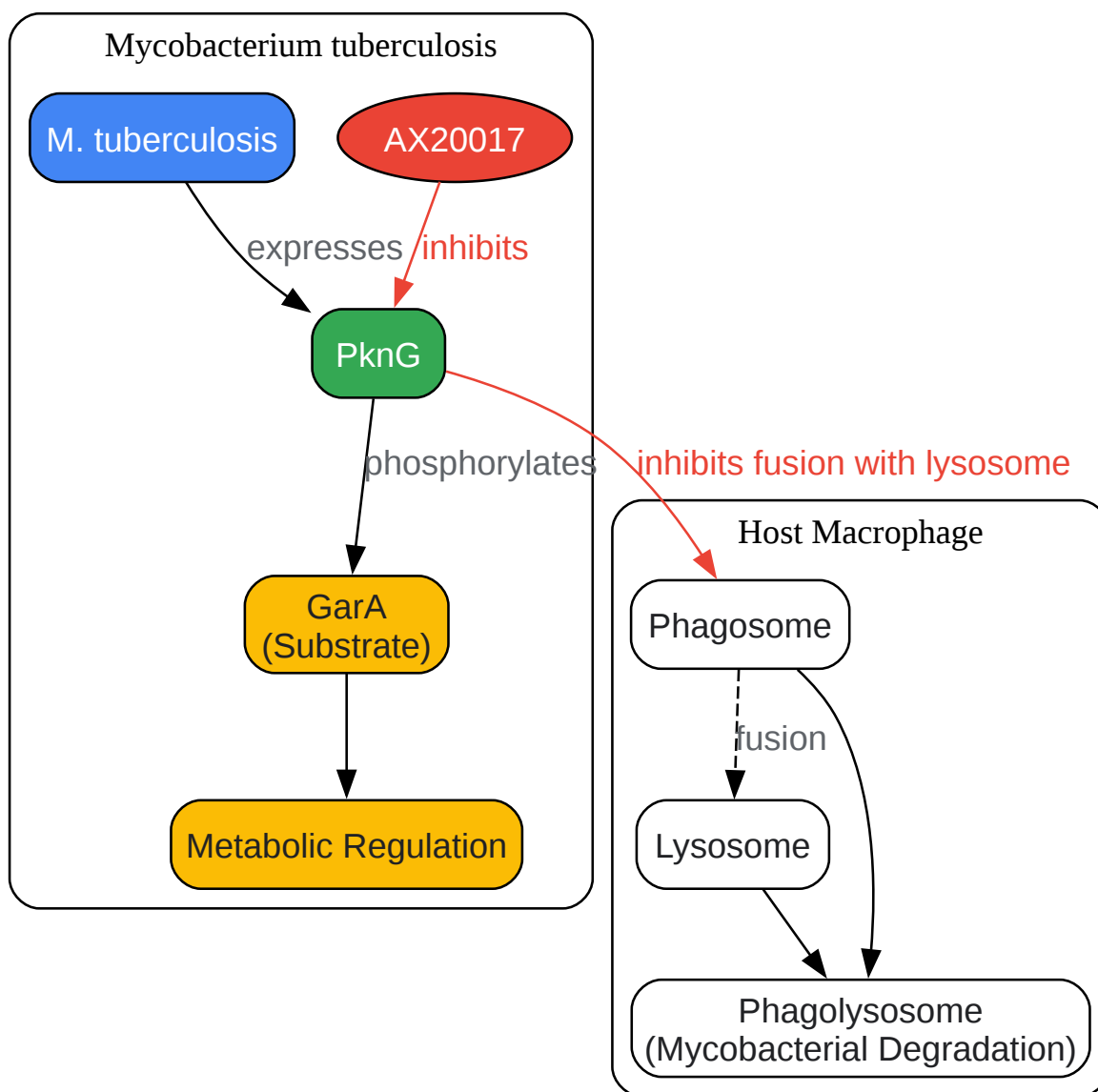
## Visualizing the Experimental Workflow and PknG Signaling

To better understand the experimental process and the biological context of **AX20017**'s action, the following diagrams are provided.



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Caption: Experimental workflow for determining kinase inhibitor selectivity using a radiometric assay.



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Caption: Simplified signaling pathway of PknG in *Mycobacterium tuberculosis* and the inhibitory action of **AX20017**.

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## References

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